4-({4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile
CAS No.: 2548983-78-2
Cat. No.: VC11840129
Molecular Formula: C19H24N6
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548983-78-2 |
|---|---|
| Molecular Formula | C19H24N6 |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | 4-[[4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]methyl]benzonitrile |
| Standard InChI | InChI=1S/C19H24N6/c1-15-12-18(22-19(21-15)23(2)3)25-10-8-24(9-11-25)14-17-6-4-16(13-20)5-7-17/h4-7,12H,8-11,14H2,1-3H3 |
| Standard InChI Key | VDPFLLRLNUWHLM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)CC3=CC=C(C=C3)C#N |
| Canonical SMILES | CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)CC3=CC=C(C=C3)C#N |
Introduction
Synthesis and Chemical Reactions
The synthesis of piperazine derivatives often involves several key steps, including the formation of the piperazine ring and the attachment of functional groups. These compounds can undergo various chemical reactions, such as oxidation and reduction, depending on the reagents and conditions used.
| Reaction Type | Outcome |
|---|---|
| Oxidation | Hydroxylated derivatives |
| Reduction | Deoxygenated products |
Biological Activity and Potential Applications
Piperazine derivatives are explored for their pharmacological properties, including anxiolytic, antidepressant, and antipsychotic effects. They may modulate neurotransmitter systems or inhibit specific enzymes related to disease processes, making them candidates for therapeutic applications in areas such as oncology or neurology.
| Potential Application | Description |
|---|---|
| Oncology | Inhibition of specific enzymes related to cancer |
| Neurology | Modulation of neurotransmitter systems for neurological disorders |
Research Findings and Future Directions
While specific research findings on 4-({4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile are not available, studies on similar compounds highlight the importance of molecular structure in determining biological activity. Future research should focus on synthesizing and testing this compound for its potential therapeutic effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume